molecular formula C9H11IN2O2 B8711475 5-Iodo-2-(tetrahydro-2H-pyran-2-yl)pyridazin-3(2H)-one

5-Iodo-2-(tetrahydro-2H-pyran-2-yl)pyridazin-3(2H)-one

Cat. No. B8711475
M. Wt: 306.10 g/mol
InChI Key: AWGCIDIZOBRSTM-UHFFFAOYSA-N
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Patent
US08258134B2

Procedure details

A mixture of 5-iodo-2H-pyridazin-3-one (8.640 g, 38.92 mmol) in tetrahydrofuran (150 mL) was treated with para-toluenesulfonic acid (1.49 g, 7.86 mmol) and 3,4-dihydro-2H-pyran (8.98 mL, 98.18 mmol). The reaction was stirred at 25° C. for 2 d. After this time, the reaction was filtered. The filtrate was treated with para-toluenesulfonic acid (6 g) and 3,4-dihydro-2H-pyran (9 mL), and the reaction stirred at 25° C. for 6 h. The reaction was concentrated in vacuo, taken up in ethyl acetate (400 mL), washed with a saturated aqueous sodium bicarbonate solution (400 mL), and a saturated aqueous sodium chloride solution. The aqueous layer was extracted with ethyl acetate (300 mL) and was washed with a saturated aqueous sodium chloride solution. The combined organics were dried over sodium sulfate, filtered, rinsed, and concentrated in vacuo. Silica gel column chromatography (AnaLogix, 400 g, 0% to 50% ethyl acetate/hexanes) afforded 5-iodo-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one (2.73 g, 23%) as a clear light brown, viscous oil. The material contained an impurity. However, it was used without further purification.
Quantity
8.64 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1.49 g
Type
reactant
Reaction Step Two
Quantity
8.98 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[N:6][NH:5][C:4](=[O:8])[CH:3]=1.C1(C)C=CC(S(O)(=O)=O)=CC=1.[O:20]1[CH:25]=[CH:24][CH2:23][CH2:22][CH2:21]1>O1CCCC1>[I:1][C:2]1[CH:7]=[N:6][N:5]([CH:21]2[CH2:22][CH2:23][CH2:24][CH2:25][O:20]2)[C:4](=[O:8])[CH:3]=1

Inputs

Step One
Name
Quantity
8.64 g
Type
reactant
Smiles
IC1=CC(NN=C1)=O
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.49 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
8.98 mL
Type
reactant
Smiles
O1CCCC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 25° C. for 2 d
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After this time, the reaction was filtered
ADDITION
Type
ADDITION
Details
The filtrate was treated with para-toluenesulfonic acid (6 g) and 3,4-dihydro-2H-pyran (9 mL)
STIRRING
Type
STIRRING
Details
the reaction stirred at 25° C. for 6 h
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo
WASH
Type
WASH
Details
washed with a saturated aqueous sodium bicarbonate solution (400 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (300 mL)
WASH
Type
WASH
Details
was washed with a saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
rinsed
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 400 g
YIELD: PERCENTYIELD 0%
Name
Type
product
Smiles
IC1=CC(N(N=C1)C1OCCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.73 g
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 22.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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